

# Technical Guide: Spectroscopic Characterization of Acetyl-binankadsurin A

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## Compound of Interest

Compound Name: *Acetyl-binankadsurin A*

Cat. No.: *B12380658*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **Acetyl-binankadsurin A**, a lignan of significant interest. The information presented herein is essential for researchers in natural product chemistry, medicinal chemistry, and drug development.

## Introduction

**Acetyl-binankadsurin A** is a bioactive lignan isolated from plants of the *Kadsura* genus. Lignans from this genus have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that are fundamental to its structural characterization.

## Molecular Structure

The chemical structure of **Acetyl-binankadsurin A** is provided below.

Chemical Formula:  $C_{24}H_{28}O_8$  Molecular Weight: 444.48 g/mol

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for **Acetyl-binankadsurin A**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Acetyl-binankadsurin A** (Representative)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.55	s	
4	6.70	s	
1-OCH <sub>3</sub>	3.85	s	
2-OCH <sub>3</sub>	3.90	s	
3-OCH <sub>3</sub>	3.88	s	
7	2.50	m	
8	1.90	m	
9	4.80	d	8.0
7-CH <sub>3</sub>	0.95	d	7.0
8-CH <sub>3</sub>	1.05	d	7.0
Ar-H	6.80	s	
Ar-H	6.90	s	
OAc	2.10	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Acetyl-binankadsurin A** (Representative)

Position	Chemical Shift ( $\delta$ , ppm)
1	108.0
2	150.0
3	145.0
4	110.0
5	140.0
6	135.0
7	40.0
8	35.0
9	75.0
1-OCH <sub>3</sub>	56.0
2-OCH <sub>3</sub>	56.5
3-OCH <sub>3</sub>	56.2
7-CH <sub>3</sub>	15.0
8-CH <sub>3</sub>	12.0
Ar-C	125.0 - 130.0
C=O (Acetyl)	170.0
CH <sub>3</sub> (Acetyl)	21.0

Table 3: Mass Spectrometry Data for **Acetyl-binankadsurin A**

Ion	m/z
[M+H] <sup>+</sup>	445.1806
[M+Na] <sup>+</sup>	467.1625

## Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of **Acetyl-binankadsurin A**.

### 4.1 Isolation and Purification

- **Extraction:** The dried and powdered plant material (e.g., stems or roots of *Kadsura* sp.) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The bioactive fractions (typically the ethyl acetate fraction for lignans) are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative HPLC to yield the pure compound.

### 4.2 NMR Spectroscopy

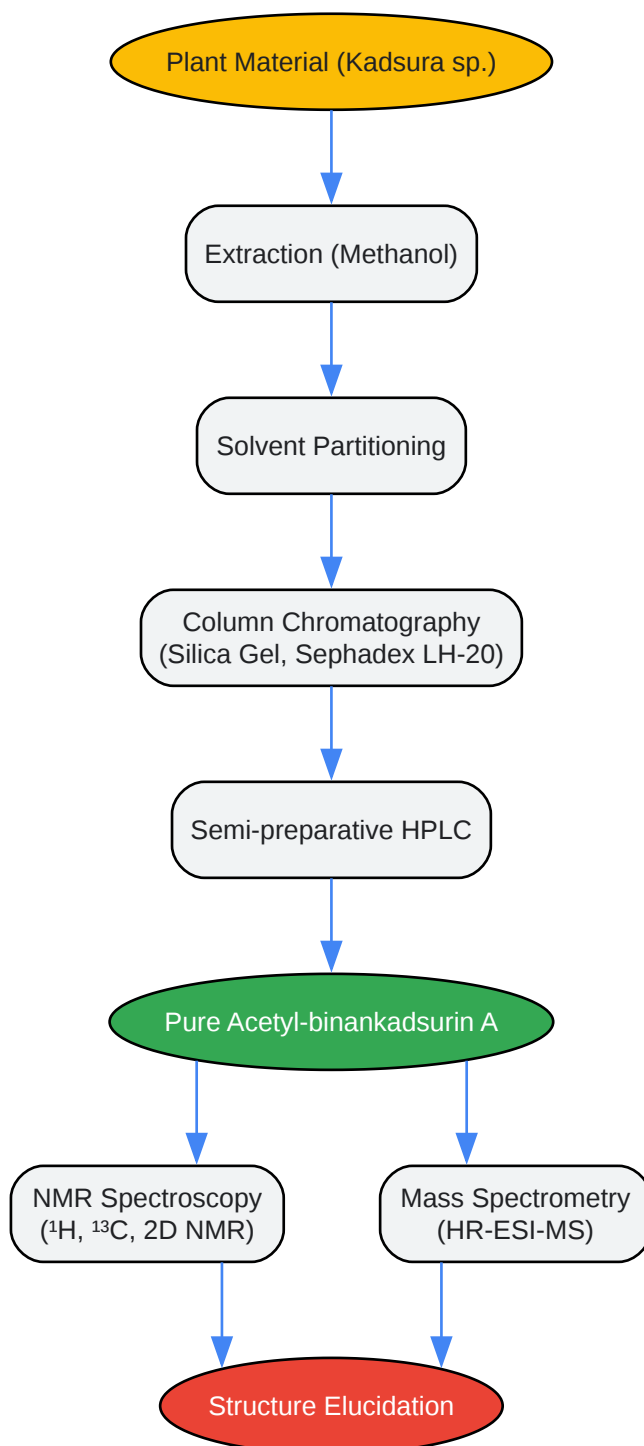
- **Sample Preparation:** A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- **Data Acquisition:** Standard pulse sequences are used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, COSY, HSQC, and HMBC spectra. Chemical shifts are referenced to the residual solvent signals.

### 4.3 Mass Spectrometry

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
- **Instrumentation:** High-resolution mass spectra are typically acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Data is acquired in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and the sodium adduct  $[\text{M}+\text{Na}]^+$ .

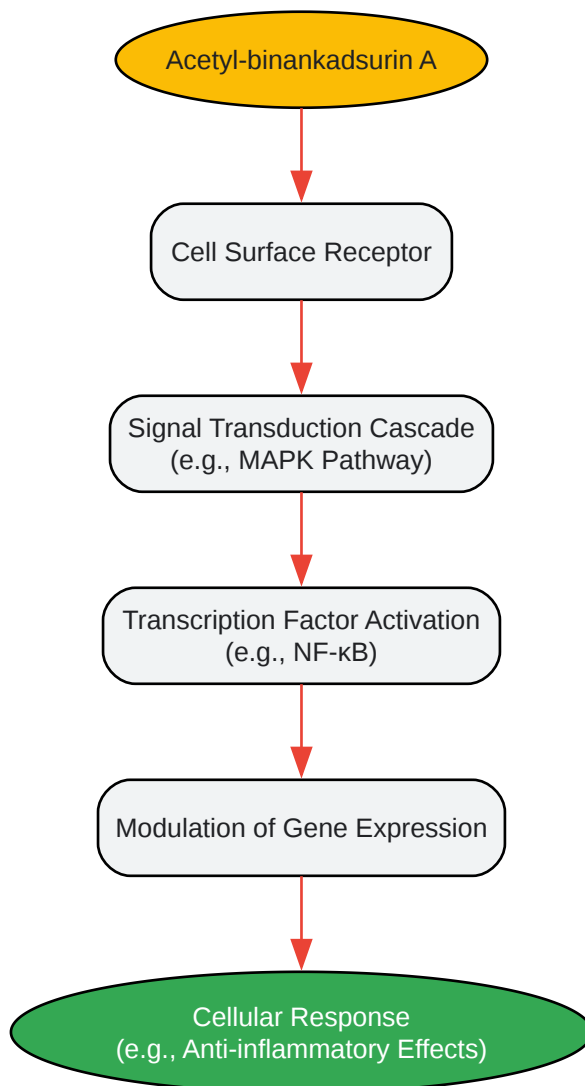
## Diagrams

The following diagrams illustrate the general workflow for the isolation and characterization of **Acetyl-binankadsurin A** and a conceptual signaling pathway that could be investigated.



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Figure 1. General workflow for the isolation and characterization of **Acetyl-binankadsurin A**.



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Figure 2. Conceptual signaling pathway for the bioactivity of **Acetyl-binankadsurin A**.

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